Product packaging for Methenamine salicylate(Cat. No.:CAS No. 620-34-8)

Methenamine salicylate

Cat. No.: B13770291
CAS No.: 620-34-8
M. Wt: 278.31 g/mol
InChI Key: DXPBGQWPULFACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methenamine Salicylate is a chemical compound of interest in microbiological and pharmacological research, particularly for studies related to urinary tract health. Its research value stems from the combined properties of its two components. Methenamine is a urinary antiseptic that functions as a prodrug; it is hydrolyzed to formaldehyde in acidic urine, providing a nonspecific antibacterial action that denatures bacterial proteins and nucleic acids . The salicylate component, a non-steroidal anti-inflammatory drug (NSAID), contributes analgesic and anti-inflammatory properties . This dual mechanism makes it a valuable tool for researching strategies to manage recurrent urinary tract infections (UTIs) and for exploring non-antibiotic antibacterial approaches, which are crucial in an era of growing bacterial resistance . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N4O3 B13770291 Methenamine salicylate CAS No. 620-34-8

Properties

CAS No.

620-34-8

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-hydroxybenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O3.C6H12N4/c8-6-4-2-1-3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-4,8H,(H,9,10);1-6H2

InChI Key

DXPBGQWPULFACQ-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Historical Trajectories in Methenamine Salicylate Research

Genesis and Early Academic Inquiry of Methenamine (B1676377) and Salicylates

The story of methenamine salicylate (B1505791) begins with the independent discovery and investigation of its two core components.

Methenamine , also known as hexamethylenetetramine, was first synthesized in 1859. wikipedia.org Its entry into the medical field occurred in 1895 when it was introduced as a urinary antiseptic under the name Urotropin. wikipedia.org Early research highlighted its ability to sterilize urine, transforming it from a putrid state to a more normal appearance. wikipedia.org The mechanism of action, which involves the hydrolysis of methenamine into formaldehyde (B43269) in an acidic environment, was a key area of early investigation. drugbank.comresearchgate.net This understanding established its use as a urinary antiseptic, particularly in cases of acidic urine. wikipedia.org

Salicylates , on the other hand, have a much longer history rooted in natural remedies. The use of willow bark, a natural source of salicylates, for treating fever and pain was first clinically reported in 1763 by Edward Stone. nih.gov The active principle, salicylic (B10762653) acid, was first synthesized in 1852 by the German chemist Gerland. nih.gov A year later, the Frenchman Gerhardt synthesized acetylsalicylic acid. nih.gov The first clinical use of salicylic acid for rheumatic disorders was reported in 1876. nih.gov The mass production of synthetic salicylic acid began in 1874, making it more widely available for research and medicinal use. nih.gov

Evolution of Research Paradigms for Methenamine Derivatives

Initial research on methenamine focused on its direct antiseptic properties. However, as the understanding of its mechanism of action grew, research paradigms shifted towards optimizing its efficacy. This led to the development of various methenamine salts, such as methenamine hippurate and methenamine mandelate (B1228975). nih.gov The rationale behind these derivatives was to use the acidic component of the salt to help maintain the acidic urine pH required for methenamine to convert to formaldehyde, its active form. drugbank.comnih.gov

In recent decades, particularly with the rise of antibiotic resistance, there has been a renewed interest in methenamine as a non-antibiotic alternative for the prevention of recurrent urinary tract infections (UTIs). wikipedia.orgnih.govresearchgate.net This has spurred a new wave of research, including larger and higher-quality clinical trials in the 2020s, to re-evaluate its efficacy and place in modern medicine. wikipedia.orgnih.gov The focus has expanded from simple antiseptic action to long-term prophylactic use and its potential as an antibiotic-sparing agent. nih.govnih.gov

Milestones in Combination Compound Investigations

The concept of combining methenamine with an acidifying agent is not new. A combination of methenamine with salicylic acid was developed and introduced in the same year as methenamine's initial medical use in 1895. wikipedia.org This early recognition of the potential synergy between the two compounds laid the groundwork for future investigations into methenamine salicylate.

Modern formulations of this compound, such as the over-the-counter product Cystex®, combine methenamine with sodium salicylate. nih.govwikipedia.org In this combination, methenamine acts as a urinary antiseptic to slow the growth of bacteria, while sodium salicylate, a nonsteroidal anti-inflammatory drug (NSAID), provides relief from pain and inflammation associated with bladder infections. wikipedia.orgdrugs.com

Research into this combination has focused on its utility in providing symptomatic relief for urinary tract irritations. drugs.com While prescription forms of methenamine are used for the prevention of recurrent UTIs, the over-the-counter this compound combination is primarily aimed at alleviating the immediate symptoms of a bladder infection. wikipedia.orgdrugs.com It is important to note that while it may help slow the progress of an infection, it is not intended to replace prescription antibiotics for the treatment of an established UTI. drugs.comnih.gov

Recent research has also explored the cost-effectiveness of methenamine hippurate compared to antibiotic prophylaxis for managing recurrent UTIs, with some studies suggesting it can be a less costly and more effective option. nih.gov This economic perspective adds another dimension to the ongoing evaluation of methenamine-based therapies.

Mechanistic Elucidations of Methenamine Salicylate

Formaldehyde (B43269) Generation Dynamics from Methenamine (B1676377) Moiety

The primary mechanism of action for the methenamine component of methenamine salicylate (B1505791) hinges on its conversion to formaldehyde, a potent, non-specific bactericidal agent. This transformation is not enzymatic but rather a chemical process highly dependent on the surrounding environment, particularly its acidity.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of methenamine into formaldehyde and ammonia (B1221849) is a well-documented, pH-dependent reaction. nih.govdrugbank.compatsnap.com In alkaline or neutral environments (pH ≥ 6), methenamine remains stable and exhibits no antibacterial properties. drugbank.com However, as the pH becomes more acidic, the rate of hydrolysis increases significantly. nih.govdrugbank.comwikipedia.orgnih.govoecd.orgresearchgate.netnih.gov

The optimal pH for this conversion is generally considered to be 5.5 or lower. patsnap.comdrugs.comnih.gov At a pH of 6, the conversion is minimal, with studies showing only about 6% hydrolysis. wikipedia.org This increases to 20% at a pH of 5. wikipedia.org The kinetics of this reaction have been studied in detail, revealing a clear correlation between pH and the rate of formaldehyde generation. For instance, the half-life of methenamine conversion to formaldehyde dramatically decreases as the pH drops, from approximately 400 hours at pH 6.5 to 20 hours at pH 5.0. nih.gov Another study found the reaction half-life decreased from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0. nih.govresearchgate.net

This pH-dependent hydrolysis allows for a targeted release of formaldehyde within the acidic environment of the urinary tract, minimizing systemic exposure. patsnap.com

Table 1: Effect of pH on Methenamine Hydrolysis

pHHydrolysis Percentage/RateHalf-lifeReference
7.4Minimal hydrolysis- wikipedia.org
6.5-~400 hours nih.gov
6.06%- wikipedia.org
5.8-13.8 hours nih.govresearchgate.net
5.7-- asm.orgnih.gov
5.020%20 hours nih.gov
2.0-1.6 hours nih.govresearchgate.net

Role of Acidifying Agents in Formaldehyde Liberation

To enhance the conversion of methenamine to formaldehyde, urinary acidifying agents are often considered. patsnap.comwikipedia.orgdrugs.com The salt component of methenamine salicylate, salicylic (B10762653) acid, contributes to maintaining an acidic urinary pH. medscape.comtandfonline.com Other agents like ascorbic acid (vitamin C), ammonium (B1175870) chloride, and sodium acid phosphate (B84403) can also be used to further lower urinary pH. patsnap.comwikipedia.orgdrugs.com

The rationale is that by ensuring a sufficiently acidic environment, the liberation of bactericidal formaldehyde is optimized. drugs.com This is particularly important when dealing with urea-splitting bacteria, such as Proteus species, which can increase urinary pH and thereby inhibit the action of methenamine. drugbank.comdrugs.com However, it's worth noting that some studies have questioned the clinical significance of co-administering certain acidifiers, finding no significant difference in the in vitro rate of formaldehyde conversion with the addition of ascorbic acid. nih.gov One study in spinal cord injury patients found that while ascorbic acid did lower urine pH, it did not significantly increase formaldehyde concentrations. nih.gov

Molecular Interactions of Formaldehyde with Biomolecules

Once generated, formaldehyde acts as a nonspecific antiseptic and bactericide. wikipedia.orgnih.govsci-hub.se Its broad-spectrum antimicrobial activity stems from its ability to denature bacterial proteins and nucleic acids (DNA and RNA). drugbank.compatsnap.comwikipedia.orgnih.govtandfonline.comsci-hub.senih.gov This mechanism prevents the development of bacterial resistance. nih.govsci-hub.senih.gov

Formaldehyde readily reacts with nucleophilic groups on biomolecules. nih.gov In proteins, it can react with the N-terminal amino groups and the side chains of amino acids such as lysine (B10760008), arginine, tyrosine, asparagine, histidine, glutamine, and serine. nih.govscialert.net Lysine is a particularly common target due to its nucleophilic nature and its frequent presence on the exterior of proteins. youtube.com

With nucleic acids, formaldehyde can interact with the nitrogen atoms in the bases. youtube.com These reactions can lead to the formation of methylene (B1212753) bridges, creating covalent cross-links between proteins and nucleic acids, or between different proteins. nih.govscialert.netyoutube.comlabxchange.org This cross-linking disrupts the normal function of these essential biomolecules, ultimately leading to bacterial cell death. patsnap.com The formation of these adducts can also alter non-covalent interactions and the chemical stability of nucleic acids. rsc.org

Salicylate Moiety's Biochemical Modulation

The salicylate component of this compound contributes its own distinct biochemical effects, primarily through enzymatic inhibition and influencing other cellular pathways.

Enzymatic Inhibition Mechanisms of Salicylate

Salicylate is well-known for its anti-inflammatory properties, which are largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes. ontosight.aipatsnap.com There are two main isoforms, COX-1 and COX-2. patsnap.com While acetylsalicylic acid (aspirin) irreversibly inhibits COX enzymes, salicylate's inhibition is reversible. oup.comelifesciences.org Salicylate primarily inhibits COX-2, which is associated with inflammation and pain, with a lesser effect on COX-1. patsnap.com This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation. ontosight.aipatsnap.com

Studies have shown that salicylate can inhibit various dehydrogenase enzymes in vitro, including lactate (B86563) dehydrogenase, alcohol dehydrogenase, malate (B86768) dehydrogenase, and isocitrate dehydrogenase. oup.com This inhibition is often competitive with the coenzymes NAD, NADH, or NADP. oup.com

Furthermore, salicylate has been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis. scirp.orgscirp.org This inhibition is due to the structural similarity of salicylate to the p-aminobenzoyl-l-glutamate (pABG) moiety of folate, the natural substrate of DHFR. scirp.orgscirp.org By competitively binding to the active site of DHFR, salicylate can disrupt folate metabolism. scirp.orgscirp.org

Salicylate also inhibits the activity of CBP and p300, which are lysine acetyltransferases. elifesciences.org This inhibition occurs through direct competition with acetyl-Coenzyme A at the catalytic site. elifesciences.org Additionally, salicylate has been shown to inhibit quinone reductases involved in vitamin K metabolism. nih.gov

Table 2: Enzymes Inhibited by Salicylate

EnzymeMechanism of InhibitionReference
Cyclooxygenase-2 (COX-2)Reversible inhibition, reducing prostaglandin (B15479496) synthesis ontosight.aipatsnap.com
Dehydrogenases (various)Reversible competition with NAD, NADH, or NADP oup.com
Dihydrofolate Reductase (DHFR)Competitive inhibition due to structural similarity to pABG moiety of folate scirp.orgscirp.org
CBP/p300 Lysine AcetyltransferasesDirect competition with acetyl-Coenzyme A elifesciences.org
Quinone Reductases (in Vitamin K metabolism)Inhibition of enzyme activity nih.gov

Non-Enzymatic Biochemical Pathways Influenced by Salicylate

Beyond direct enzymatic inhibition, salicylate can modulate other biochemical pathways. There is evidence that salicylate can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. patsnap.commdpi.com By inhibiting NF-κB, salicylate can further reduce the production of inflammatory cytokines and mediators. patsnap.com

Salicylate has also been reported to possess antioxidant properties. patsnap.com Additionally, it can modulate various cellular processes, including cell cycle progression and the activities of nuclear receptor family members like peroxisome proliferator-activated receptor γ, although it is not always clear if these are direct or indirect effects. mdpi.com In plants and bacteria, salicylic acid is involved in complex biosynthetic and metabolic pathways, often originating from chorismate. encyclopedia.pubresearchgate.netnih.gov

Prodrug Research and Biotransformation Studies

Methenamine (B1676377) as a Formaldehyde (B43269) Prodrug System

Methenamine, also known as hexamine, is an antimicrobial prodrug that is inactive in its administered form. researchgate.netpatsnap.com Its therapeutic action relies on its conversion to the active agent, formaldehyde, a potent and non-specific antiseptic. patsnap.comwikipedia.org This biotransformation is not enzymatic but is a chemical hydrolysis reaction that is highly dependent on an acidic environment. patsnap.comuomustansiriyah.edu.iq

The primary site of activation is the urinary tract. uomustansiriyah.edu.iq After oral administration, methenamine is absorbed and circulates systemically, where the physiological pH of the blood (around 7.4) keeps it stable and largely inactive. wikipedia.orguomustansiriyah.edu.iq Upon excretion into the urine, if the urinary pH is sufficiently acidic (typically below 6.0), methenamine decomposes. researchgate.netwikipedia.org This reaction breaks down one molecule of methenamine into six molecules of formaldehyde and four molecules of ammonia (B1221849). wikipedia.orgresearchgate.net This site-selective activation localizes the potent bactericidal effects of formaldehyde to the urinary tract, minimizing systemic exposure and potential toxicity. researchgate.netpatsnap.com

In Vitro Prodrug Conversion Studies

The conversion kinetics of methenamine to formaldehyde have been investigated in various in vitro studies to understand the efficiency and requirements for its activation. These studies typically simulate the conditions of the urinary tract. Research has shown that the rate of formaldehyde formation follows apparent first-order kinetics and is highly dependent on pH. nih.gov

One study using an in vitro system mimicking urinary tract dynamics demonstrated that antibacterial concentrations of formaldehyde (≥ 25 µg/ml) could be achieved. nih.gov The required conditions were a methenamine concentration of at least 0.6 mg/ml at a pH of 5.7 or lower, or a concentration of 1 mg/ml at a pH of 5.85 or lower. nih.gov It was noted that exposure to this formaldehyde concentration for two hours had a measurable antibacterial effect. nih.gov Another study found that bactericidal concentrations of formaldehyde (> 28 µg/ml) were reached within three hours in urine at pH 6.0 when the methenamine concentration was 750 µg/ml. nih.gov

In Vitro Conversion of Methenamine to Formaldehyde
Methenamine Concentration (µg/ml)Urine pHTime to Reach Bactericidal Concentration of Formaldehyde (>28 µg/ml)Reference
7506.03 hours nih.gov
600≤ 5.7Not specified, but effective concentration achieved nih.gov
1000≤ 5.85Not specified, but effective concentration achieved nih.gov

Factors Influencing Prodrug Activation

The single most critical factor influencing the activation of the methenamine prodrug is pH. uomustansiriyah.edu.iqnih.gov The hydrolysis of methenamine to formaldehyde occurs slowly and is negligible at the neutral pH of blood but accelerates significantly in acidic environments. wikipedia.orguomustansiriyah.edu.iq

The rate of conversion increases as the pH decreases. wikipedia.orguomustansiriyah.edu.iq Studies have quantified this relationship, showing minimal hydrolysis at pH 7.4, 6% hydrolysis at pH 6, and 20% hydrolysis at pH 5. wikipedia.org The half-life for the conversion of methenamine to formaldehyde demonstrates this pH dependency dramatically, increasing from approximately 20 hours at pH 5.0 to about 400 hours at pH 6.5. nih.gov This underscores the necessity of maintaining an acidic urine pH (below 6.0) for the therapeutic efficacy of methenamine. nih.gov The administration of urinary acidifying agents can be used to promote the necessary pH conditions. patsnap.com

Factors Affecting Methenamine Activation
FactorEffect on Formaldehyde FormationReference
pHThe rate of hydrolysis is pH-dependent; it increases significantly as pH decreases below 6.0. wikipedia.orgnih.gov
ConcentrationHigher concentrations of methenamine in urine lead to higher concentrations of formaldehyde. nih.gov
TimeThe conversion is not instantaneous; it requires time for a therapeutically effective concentration of formaldehyde to be produced. wikipedia.orgnih.gov

Salicylate (B1505791) Prodrug Concepts and Analog Development

The prodrug concept has also been extensively applied to salicylates, most famously with the development of acetylsalicylic acid, or aspirin (B1665792). researchgate.netwikipedia.org Salicylic (B10762653) acid itself is an effective anti-inflammatory agent, but its free carboxylic acid group can cause significant gastric irritation. jiwaji.eduslideshare.net Aspirin was developed as a prodrug to mitigate this side effect. jiwaji.edu

Aspirin is the acetylated form of salicylic acid. researchgate.net After oral administration, it is absorbed and then hydrolyzed by esterase enzymes in the plasma and other tissues to release the active salicylic acid. wikipedia.orgnih.gov This strategy of masking the irritating carboxylic acid group with an ester linkage is a foundational concept in prodrug design for nonsteroidal anti-inflammatory drugs (NSAIDs). jiwaji.edu

Developing further prodrugs of aspirin itself, where the benzoic acid group is modified, has proven challenging. This is because such modifications can accelerate the hydrolysis of the adjacent acetyl group, leading to the formation of salicylic acid derivatives rather than aspirin. nih.gov However, research into analogs continues. For instance, isosorbide-2,5-diaspirinate (B1241258) (ISDA) was studied, and one of its metabolites, isosorbide-2-aspirinate-5-salicylate, was found to convert almost completely to aspirin via butyrylcholinesterase in human plasma, making it a highly successful "true" aspirin prodrug. nih.gov

Comparative Prodrug Strategies for Enhanced Delivery

Methenamine and salicylate prodrugs like aspirin represent two distinct and fundamental strategies for enhancing drug delivery and efficacy.

Activation Mechanism: The core difference lies in their activation mechanisms. Methenamine relies on a site-specific chemical reaction (acid-catalyzed hydrolysis) that is independent of enzymes. rsc.orguomustansiriyah.edu.iq This makes its activation highly predictable based on the pH of the local environment. In contrast, aspirin and many other ester prodrugs depend on enzymatic hydrolysis by esterases that are widely distributed in the body, particularly in plasma. wikipedia.orgnih.gov

Delivery Goal: The primary goal for the methenamine prodrug system is site-selective delivery. researchgate.netrsc.org It remains inert in the systemic circulation and becomes active only in the target environment—acidic urine—thus concentrating its antibacterial effect where it is needed. patsnap.com For aspirin, the main initial goal was to improve tolerability by masking an irritating functional group (the carboxylic acid) to reduce gastric side effects upon oral administration. jiwaji.eduslideshare.net

Bio-reversibility: Both are examples of carrier-linked prodrugs, where an active drug is attached to a carrier moiety (in these cases, through internal molecular structure or an acetyl group) that is cleaved off in vivo. openmedicinalchemistryjournal.com For methenamine, the "carrier" is the cage-like structure that releases formaldehyde. baranlab.org For aspirin, the acetyl group serves as the promoiety that is removed to yield salicylic acid. wikipedia.org

These two examples illustrate the versatility of the prodrug approach: methenamine's strategy is based on exploiting a specific physiological condition (pH) for targeted delivery, while aspirin's strategy involves chemical modification to mask a problematic functional group and improve its therapeutic profile. researchgate.netjiwaji.edu

Synthetic Methodologies and Derivative Research

Chemical Synthesis Pathways for Methenamine (B1676377) Salicylate (B1505791)

Methenamine salicylate is a salt formed from the combination of two active components: methenamine and salicylic (B10762653) acid. ontosight.ainih.gov Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound that acts as a weak base, while salicylic acid is a well-known aromatic carboxylic acid. ontosight.aiwikipedia.org

The primary synthesis pathway for this compound is a straightforward acid-base neutralization reaction. In this process, the acidic salicylic acid reacts with the basic methenamine. The proton (H⁺) from the carboxyl group (-COOH) of salicylic acid is transferred to one of the nitrogen atoms in the cage-like structure of methenamine. This results in the formation of an ionic bond between the salicylate anion and the protonated methenamine cation, yielding the this compound salt. This combination of methenamine and salicylic acid was first developed and introduced for medical use in 1895. wikipedia.org Formulations may use methenamine as the free base, which is then combined with salicylic acid or its sodium salt, sodium salicylate. wikipedia.org

The reaction can be summarized as:

C₇H₆O₃ (Salicylic Acid) + C₆H₁₂N₄ (Methenamine) → [C₆H₁₃N₄]⁺[C₇H₅O₃]⁻ (this compound)

Design and Synthesis of Novel Methenamine-Salicylate Conjugates

The concept of a "codrug" or "mutual prodrug" involves covalently linking two different drug molecules to create a single hybrid molecule. amazonaws.com In such a conjugate, each drug can act as a carrier for the other, potentially improving pharmacokinetic properties or targeting specific tissues. core.ac.uk While methenamine and salicylic acid are combined as a salt, research into covalently linked methenamine-salicylate conjugates is not extensively documented in the available literature.

Instead, research has often focused on creating derivatives or conjugates of each component individually with other molecules. For instance, studies have explored resveratrol-salicylate hybrids to develop new anti-inflammatory agents. researchgate.net Similarly, methenamine has been investigated in the formation of co-crystals with other active compounds like resveratrol. While the prodrug concept is well-established, with methenamine acting as a prodrug for formaldehyde (B43269) and aspirin (B1665792) (acetylsalicylic acid) being a prodrug for salicylic acid, the specific synthesis of a covalently bonded methenamine-salicylate molecule remains a less explored area. amazonaws.comcore.ac.uk The development of such a conjugate would require creating a stable covalent bond—for example, an ester or an amide linkage—between the two moieties, a more complex synthetic challenge than the simple acid-base reaction that forms the salt.

Exploration of Salicylate-Based Scaffolds for Biological Activity

The salicylate structure is a versatile scaffold that has been widely used in the design and synthesis of new compounds with a range of biological activities. Researchers have modified the basic salicylic acid structure to create extensive libraries of derivatives.

One area of research involves the synthesis of salicylate-based compounds as potential antibacterial agents. A series of salicylate derivatives were designed as inhibitors of methionine aminopeptidase (B13392206) (MetAP), an enzyme crucial for bacterial survival. These compounds were synthesized to explore their potency and selectivity, providing new lead structures for developing novel antibacterial agents. nih.gov

In another study, new salicylic acid derivatives were synthesized and tested for antifungal properties. The reaction of salicylic acid with various methyl 2-bromoalkanoates yielded novel salicylates. Some of these compounds, particularly 1-methoxy-1-oxoalkan-2-yl salicylates, demonstrated notable activity against specific plant pathogenic fungi.

Antifungal Activity of Synthesized 1-methoxy-1-oxoalkan-2-yl Salicylates
CompoundTarget FungiObserved ActivityReference
Methyl 2-(salicyloyloxy)butanoateBotrytis cinerea, Rhizoctonia solaniModerate to good inhibition google.com
Methyl 2-(salicyloyloxy)pentanoatePenicillium expansumSubstantial inhibition google.com
Methyl 2-(salicyloyloxy)hexanoatePenicillium expansumSubstantial inhibition google.com
1-methoxy-1-oxoalkan-2-yl salicylates (general)Alternaria alternataSlight inhibition google.com
1-methoxy-1-oxoalkan-2-yl salicylates (general)Fusarium strainsIneffective google.com

Furthermore, the salicylate scaffold has been incorporated into advanced drug delivery systems. Biodegradable salicylate-based poly(anhydride-esters) have been engineered to create microspheres for the controlled delivery of therapeutic proteins like insulin. These polymer scaffolds degrade hydrolytically, releasing not only the encapsulated drug but also salicylic acid, which can provide a concurrent anti-inflammatory effect.

The versatility of the salicylate structure is also demonstrated in the synthesis of complex natural product analogs. A simplified, salicylate-derived scaffold has been developed as an analog of bryostatin (B1237437) 1, a potent modulator of protein kinase C (PKC) investigated for applications in cancer and Alzheimer's disease research. This approach makes the synthesis more practical and allows for modifications to fine-tune the molecule's properties.

Advanced Analytical Chemistry Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of methenamine (B1676377) salicylate (B1505791), providing detailed information about its molecular structure and concentration.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess a chromophore, a part of a molecule that absorbs light. The salicylate component of methenamine salicylate contains a phenyl ring conjugated with a carboxylic acid group, which acts as a chromophore, making it suitable for UV-Vis analysis.

Research on related salicylate compounds demonstrates the utility of this method. For instance, salicylic (B10762653) acid itself shows a peak at 310 nm on the UV spectrum. oup.com In other methodologies, the maximum absorbance for salicylate has been recorded at 296 nm. researchgate.net A spectrophotometric procedure for sodium salicylate, involving a diazotization and coupling reaction, results in a colored compound with maximum absorption at 452 nm. medcraveonline.com This method showed a linear relationship between absorbance and concentration in the range of 2–30 µg/mL. medcraveonline.com Such approaches can be adapted for the quantification of the salicylate moiety in this compound, especially in pharmaceutical formulations after appropriate separation from interfering substances. The quantification of phenyl salicylate and benzoic acid has been successfully performed using ultraviolet spectrophotometry after their isolation via partition chromatography. oup.comoup.com

Table 1: UV-Vis Spectrophotometric Data for Salicylate Compounds

Compound/MethodWavelength (λmax)Linear Range
Salicylate296 nm1.14 - 3.04 mmol L⁻¹ researchgate.net
Salicylic Acid310 nmNot Specified oup.com
Sodium Salicylate (via coupling reaction)452 nm2 - 30 µg/mL medcraveonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. researchgate.netmdpi.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

For this compound, NMR analysis would confirm the presence of both the methenamine and salicylate structures.

Methenamine Moiety: The ¹H NMR spectrum for the methenamine part is expected to show characteristic signals for its cage-like adamantane (B196018) structure (C₆H₁₂N₄). drugbank.com

Salicylate Moiety: The salicylate portion would exhibit signals corresponding to the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group.

Studies on closely related compounds, such as methenamine mandelate (B1228975), have successfully utilized NMR for analysis in pharmaceutical tablets, demonstrating the technique's applicability. nih.gov The non-destructive nature of NMR allows for the analysis of the compound in its native state, providing precise structural information without altering the sample. mdpi.com Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC) NMR techniques can be employed to establish the connectivity and complete three-dimensional structure of this compound. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it central to the study of drug metabolism. nih.gov When coupled with separation techniques like High-Performance Liquid Chromatography (LC-MS), it becomes the dominant tool for identifying metabolites in biological matrices. nih.govijpras.com

The study of this compound metabolites is essential to understand its biotransformation. High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Q-TOF, and Orbitrap, provide accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. ijpras.comdiva-portal.org

The general strategy for metabolite identification of this compound would involve:

Administering the compound and collecting biological samples (e.g., urine, plasma).

Separating the components of the sample using LC.

Analyzing the eluate with MS to detect the parent compound and any related metabolites.

Using tandem mass spectrometry (MS/MS) to fragment the ions, providing structural information for identification. ijpras.com

Potential metabolic pathways for this compound include the hydrolysis of methenamine to formaldehyde (B43269) and ammonia (B1221849) in an acidic environment, and the metabolism of salicylic acid. vitas.no MS-based techniques are critical for characterizing these metabolic "hot-spots." nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from its precursors, degradation products, or other components within a formulation, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of pharmaceutical compounds. Several HPLC methods have been developed for methenamine and its salts, which can be readily adapted for this compound.

One established ion-exchange HPLC method for the determination of methenamine uses a Zorbax SCX-300 column with a mobile phase of acetonitrile (B52724) and 0.1M sodium perchlorate (B79767) monohydrate (70:30, v/v) at a pH of 5.8. nih.gov Detection is typically performed using a UV detector. nih.gov For the salicylate moiety, reversed-phase HPLC methods are common. For example, methyl salicylate has been separated on a C8 column using a mobile phase of methanol (B129727) and water (65:35, v/v) with 1.0% acetic acid, with UV detection at 304 nm. turkjps.org

A robust HPLC method for this compound would likely involve a reversed-phase or ion-exchange column to achieve separation, followed by UV detection. The method's accuracy for methenamine has been demonstrated to be between 99-101%, with excellent linearity over a concentration range of 0.25-50 mM. nih.gov

Table 2: Example HPLC Conditions for Methenamine and Salicylate Analysis

ParameterMethod for Methenamine nih.govMethod for Methyl Salicylate turkjps.org
Column Type Ion-Exchange (Zorbax SCX-300)Reversed-Phase (Lichrosorb C8)
Mobile Phase Acetonitrile:0.1M Sodium Perchlorate (70:30)Methanol:Water (65:35) + 1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 212 nmUV at 304 nm
Temperature Not Specified30 °C

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and identification of substances. analyticaltoxicology.com It is particularly useful for qualitative analysis, purity checks, and monitoring the progress of reactions or degradation. For this compound, TLC can be employed to study its stability and interactions by separating the parent compound from potential degradation products like salicylic acid and formaldehyde. nih.gov

The principle involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel or alumina). scialert.net A solvent system (mobile phase) moves up the plate by capillary action, and components separate based on their differential polarity and affinity for the stationary and mobile phases. scialert.net Research on alkylated salicylic acid derivatives using a non-polar eluent (n-hexane:ethyl acetate (B1210297) = 4:1) on an alumina (B75360) plate yielded specific Retention Factor (Rf) values for different compounds, such as methyl salicylate (Rf = 0.75) and ethyl salicylate (Rf = 0.78). scialert.net Such a system could be optimized to visualize the separation of this compound from its related substances, allowing for a straightforward assessment of its purity and stability under various conditions. analyticaltoxicology.com

Thermal Analysis in Solid-State Research

Thermal analysis techniques are pivotal in the solid-state characterization of pharmaceutical compounds, providing critical information about their physical and chemical properties as a function of temperature. In the context of the chemical compound “this compound,” thermal analysis can elucidate its stability, potential polymorphic forms, and interactions between its constituent components—methenamine and salicylic acid. This section delves into the application of two fundamental thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in the study of this compound.

Differential Scanning Calorimetry (DSC) for Solid-Solid Interactions

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. jst.go.jp DSC is widely employed in pharmaceutical sciences to investigate melting, crystallization, glass transitions, and solid-solid interactions. mdpi.com For a salt like this compound, DSC can provide insights into its formation, purity, and thermal stability.

When a physical mixture of methenamine and salicylic acid is heated, a DSC thermogram would be expected to show endothermic events corresponding to the melting of the individual components. Upon further heating, an exothermic event might be observed, indicating a chemical reaction or the formation of the this compound salt. The absence of the individual melting peaks of the starting materials in a sample of this compound would confirm the formation of the salt.

The DSC curve of this compound itself would be characterized by a distinct melting endotherm at a temperature different from its individual components, which is a key indicator of the formation of a new crystalline entity. Any solid-solid interactions, such as polymorphism or the formation of different solvates, would be observable as additional endothermic or exothermic peaks. For instance, the thermal analysis of binary systems of salicylic acid and its sodium salts has demonstrated the utility of DSC in identifying reactions and phase changes. akjournals.com A study on an iron(III) salicylate complex showed two endothermic peaks at 126 °C and 179 °C, followed by exothermic decomposition at higher temperatures, illustrating the type of complex thermal events that can be observed. aip.org

Table 1: Illustrative DSC Thermal Events for this compound and its Components

CompoundThermal EventTemperature (°C)Enthalpy (J/g)
Salicylic AcidMelting~159Value not available
MethenamineSublimation/Decomposition>260Value not available
This compound (Hypothetical)MeltingExpected to be different from individual componentsValue not available

Thermogravimetric Analysis (TGA) for Volatility Studies

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. unca.edu TGA is particularly useful for determining the thermal stability and composition of pharmaceutical compounds by observing mass loss due to decomposition, sublimation, or the loss of volatiles like water or solvents. jst.go.jp

For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. Methenamine is known to sublime with some decomposition at elevated temperatures, breaking down into formaldehyde and ammonia. akjournals.com Salicylic acid also sublimes at temperatures above 76°C. unca.edu Therefore, the TGA curve of this compound would be expected to show a significant mass loss corresponding to the decomposition and volatilization of its components.

A study on the thermal decomposition of ammonium (B1175870) salicylate, another salt of salicylic acid, showed that it was the most thermally stable among the tested ammonium carboxylates, with a major decomposition peak around 204 °C. unca.edu The TGA analysis indicated a mass loss of approximately 78% associated with this decomposition. unca.edu This provides a useful reference for the expected thermal behavior of a salt of salicylic acid.

The TGA thermogram of this compound would likely exhibit a multi-stage decomposition pattern. An initial mass loss might be attributable to the sublimation of salicylic acid, followed by the decomposition of the methenamine moiety at higher temperatures. The specific temperatures and the percentage of mass loss at each stage would provide valuable information about the compound's volatility and decomposition pathway.

Table 2: TGA Data for Ammonium Salicylate (as an illustrative example for a salt of salicylic acid)

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Mass Loss (%)
Ammonium SalicylateNot specified~204.23~78.08

Source: Investigation of Thermal Properties of Carboxylates with Various Structures. unca.edu

The analysis of the gases evolved during the TGA experiment, for example by coupling the TGA to a mass spectrometer (TGA-MS), could definitively identify the decomposition products of this compound, confirming the release of formaldehyde, ammonia, and products from the degradation of the salicylate component.

Interactions and Stability Research

Solid-State Chemical Interactions with Co-formulated Agents

The stability of methenamine (B1676377) salicylate (B1505791) in a solid dosage form is contingent on its interactions with other excipients and the ambient conditions of storage. The compound's integrity relies on preventing the degradation of its two primary components: methenamine and sodium salicylate.

The degradation of methenamine salicylate primarily follows pathways dictated by the individual chemistries of methenamine and salicylate. Stress testing, which involves subjecting the compound to conditions like acid and base hydrolysis, oxidation, heat, and photolysis, helps identify potential degradation products and understand the molecule's intrinsic stability. ajrconline.org

Methenamine's stability is highly dependent on pH. In acidic environments, it undergoes hydrolysis to produce formaldehyde (B43269) and ammonia (B1221849). drugs.com This is the basis of its therapeutic action but represents a degradation pathway from a formulation stability perspective. Therefore, co-formulation with acidic excipients can lead to the premature breakdown of the methenamine component.

The salicylate component, a salt of salicylic (B10762653) acid, is generally more stable but can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds like methyl salicylate show that hydrolysis is a significant pathway, particularly under acidic or basic conditions, which would yield salicylic acid. researchgate.net Oxidation can also lead to the formation of various phenolic byproducts.

ComponentStress ConditionPotential Degradation ProductsDegradation Pathway
MethenamineAcidic pH, MoistureFormaldehyde, AmmoniaAcid-catalyzed hydrolysis drugs.com
Sodium SalicylateStrong Acid/Base, HeatSalicylic AcidHydrolysis researchgate.net
Sodium SalicylateOxidizing AgentsPhenolic derivatives, colored byproductsOxidation

Ensuring the stability of this compound in a solid formulation requires careful selection of excipients and control of the manufacturing and storage environment. The primary goal is to prevent the chemical degradation pathways identified above.

A key strategy for stabilizing methenamine is to maintain a non-acidic microenvironment within the formulation. This can be achieved by avoiding acidic excipients and potentially including buffering agents or pH modifiers to maintain a neutral to alkaline pH. unimman.ac.id

Controlling water activity is another critical factor. Since the hydrolysis of methenamine is a primary degradation route, minimizing moisture content in the formulation is essential. This involves using anhydrous excipients where possible and implementing manufacturing processes that control humidity. Furthermore, specialized packaging, such as vapor-resistant bottles or films, can protect the final product from ambient moisture during storage. nih.gov For the salicylate component, protection from light and oxygen through appropriate packaging and the inclusion of antioxidants can mitigate degradation. unimman.ac.id

Formulation ChallengeStabilization StrategyMechanism of Action
Acid-catalyzed hydrolysis of MethenamineUse of alkaline stabilizers or buffering agentsMaintains a pH > 6, inhibiting the conversion of methenamine to formaldehyde. nih.gov
Moisture-induced degradationControl of water activity (aw); use of desiccantsReduces available water, slowing hydrolysis reactions. nih.gov
Oxidative degradation of SalicylateInclusion of antioxidants (e.g., BHT, BHA)Scavenges free radicals to prevent oxidation of the phenolic group. unimman.ac.id
Interaction with packagingSelection of inert packaging materials (e.g., HDPE, glass)Prevents leaching or adsorption of components, ensuring formulation integrity. nih.gov

In Vitro Biochemical Interaction Studies

The biochemical interactions of this compound are largely dictated by the activities of its constituent parts, methenamine and salicylate, once they are available for systemic absorption.

The salicylate moiety of the compound has been a subject of research regarding its influence on various enzyme systems. Notably, salicylate-based compounds have been investigated as a class of inhibitors for methionine aminopeptidase (B13392206) (MetAP). nih.gov MetAPs are metalloenzymes crucial for protein maturation in bacteria, making them a target for novel antibacterial agents.

Research has shown that synthetic salicylate derivatives can exhibit inhibitory potency against MetAP. nih.gov These findings suggest that the salicylate structure can serve as a scaffold for designing enzyme inhibitors. While this compound itself is not primarily used for this purpose, the potential for its salicylate component to interact with and inhibit such enzyme systems is a significant area of biochemical research. nih.gov Methenamine itself is considered a prodrug that releases formaldehyde and is not typically studied for direct enzyme inhibition in the same manner. rsc.org

ComponentEnzyme SystemObserved InfluenceKey Finding
SalicylateMethionine Aminopeptidase (MetAP)InhibitionSalicylate-based structures can act as inhibitors of MetAP, suggesting a potential for antibacterial development. nih.gov
SalicylateCyclooxygenase (COX)InhibitionAs a well-known NSAID, salicylate inhibits COX enzymes, which are involved in prostaglandin (B15479496) synthesis. drugbank.com

Once absorbed, the extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability. Salicylates are known to be extensively bound to plasma albumin. inchem.org This binding is not linear; the unbound fraction of salicylate increases disproportionately as the total concentration of the drug in the serum rises. nih.gov This is because the primary high-affinity binding site on albumin can become saturated at higher concentrations. inchem.org

Studies comparing salicylate protein binding in different age groups have revealed significant differences. For instance, the fraction of bound salicylate is notably lower in elderly individuals compared to younger subjects. nih.gov This is not simply due to lower albumin levels but appears to be related to age-related changes in the binding capacity of the protein itself. nih.gov This dynamic can influence the pharmacokinetic profile of the drug. Due to their high protein binding, salicylates can also displace other highly protein-bound drugs, potentially enhancing the effects of the displaced drug. pdr.net The protein binding characteristics of methenamine are less extensively documented in comparative studies.

Binding ParameterFinding in Young SubjectsFinding in Elderly SubjectsReference
Fraction BoundHigherSignificantly Lower nih.gov
High-Affinity Site (Association Constant)~9490 l/mol~7560 l/mol nih.gov
Low-Affinity Site (Total Binding Capacity)~631 l/molSignificantly less (~112 l/mol) nih.gov

Investigations into Microbial Response and Resistance Mechanisms

Bacterial Susceptibility Profiling in Acidic Environments

The antimicrobial action of methenamine (B1676377) salicylate (B1505791) is critically dependent on an acidic urinary pH, typically below 6.0. nih.govdrugbank.com In this environment, methenamine hydrolyzes to formaldehyde (B43269), which acts as a non-specific bactericidal agent by denaturing bacterial proteins and nucleic acids. tandfonline.comsci-hub.senih.gov The hippuric acid or salicylic (B10762653) acid component of the salt helps to maintain this necessary acidity. fda.gov

The susceptibility of various uropathogens to methenamine is directly influenced by the acidity of the urine. fda.gov Most urinary pathogens are susceptible to formaldehyde at the concentrations achieved with standard dosing, provided the urine is acidic. fda.gov

Key Research Findings:

Effective Against Common Uropathogens: Methenamine has demonstrated activity against common urinary tract infection (UTI) pathogens such as Escherichia coli, Enterococcus species, and Staphylococcus species. medsafe.govt.nzfda.gov

Variable Efficacy Against Urea-Splitting Bacteria: The effectiveness of methenamine is diminished against bacteria that produce urease, such as Proteus and Pseudomonas species. medsafe.govt.nzfda.gov These organisms can raise the urinary pH, thereby inhibiting the conversion of methenamine to formaldehyde. nih.govfda.gov

Importance of Acidic Urine: For optimal activity, the urine pH should be maintained at 5.5 or lower. droracle.ai The conversion to formaldehyde and subsequent antibacterial effect is significantly reduced in alkaline urine. drugbank.comdroracle.ai

Time-Dependent Action: The generation of formaldehyde from methenamine is not instantaneous. It can take approximately 1.5 to 3 hours for formaldehyde to be produced, depending on the urinary pH. sci-hub.se

Table 1: Bacterial Susceptibility to Methenamine in Acidic Urine

Exploratory Research in Novel Therapeutic Modalities

Salicylate (B1505791) Analogues in Anti-Inflammatory Pathway Modulation Research

Salicylates, the class of drugs to which aspirin (B1665792) belongs, are well-known for their anti-inflammatory properties. elifesciences.org Research has expanded beyond traditional salicylates to develop novel analogues with improved efficacy and different mechanisms of action for modulating inflammatory pathways.

Scientists have synthesized and isolated several novel salicylate derivatives that demonstrate significant anti-inflammatory effects in preclinical studies. These compounds are often designed to be more potent or to have more specific targets than traditional salicylates.

One such example is Methyl salicylate 2-O-β-D-lactoside (DL0309) , a natural derivative isolated from Gaultheria yunnanensis. nih.govacs.org Studies have shown that DL0309 can significantly inhibit the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in microglia and astrocytes. nih.gov It also reduces the expression of inflammatory enzymes such as iNOS and COX. nih.gov

Another novel synthetic compound, LCC-09 , a salicylanilide (B1680751) derivative, has been shown to inhibit the expression of adhesion molecules and inflammatory cytokines in vascular endothelial cells, thereby reducing leukocyte adhesion. nih.gov LCC-09 was found to be more potent than sodium salicylate and aspirin in inhibiting NF-κB activation. nih.gov

Furthermore, researchers have synthesized a series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety . mdpi.com In vivo studies on these compounds revealed potent anti-inflammatory activity, with some derivatives showing efficacy comparable to or even higher than that of indomethacin. mdpi.com The development of naproxen-salicylate derivatives is also being explored to create dual-targeted inhibitors with potentially enhanced anti-inflammatory effects. scirp.org

Novel Salicylate Derivative Source/Type Observed Anti-Inflammatory Effects References
Methyl salicylate 2-O-β-D-lactoside (DL0309)Natural (from Gaultheria yunnanensis)Inhibits pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and enzymes (iNOS, COX). nih.govacs.org
LCC-09Synthetic (Salicylanilide derivative)Inhibits adhesion molecules and inflammatory cytokines; more potent than aspirin in inhibiting NF-κB. nih.gov
Methyl salicylate-piperazine derivativesSyntheticPotent in vivo anti-inflammatory activity, some exceeding that of aspirin and matching indomethacin. mdpi.com
Naproxen-salicylate derivativesSyntheticPotential dual-targeted inhibitors of DHFR and COX, suggesting enhanced anti-inflammatory modulation. scirp.org

The anti-inflammatory effects of salicylates were traditionally attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. mdpi.comnih.govjapsonline.com However, it is now understood that salicylates modulate inflammation through a variety of COX-independent pathways. mdpi.comumw.edu.plnih.gov

One of the most significant emerging pathways is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway . elifesciences.orgnih.govumw.edu.pl NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response. elifesciences.orgnih.gov This can occur through the direct inhibition of IKKβ, an enzyme that is essential for NF-κB activation. nih.gov

Another important mechanism is the activation of AMP-activated protein kinase (AMPK) . nih.gov AMPK is a cellular energy sensor that, when activated by salicylate, can lead to anti-inflammatory effects. nih.gov This pathway is distinct from COX inhibition and may contribute to the broader therapeutic effects of salicylates. nih.gov

Recent research has also identified the inhibition of the lysine (B10760008) acetyltransferase activity of CBP and p300 as a novel mechanism of action for salicylates. elifesciences.org These enzymes are involved in the acetylation of proteins, a key process in regulating gene expression. By inhibiting CBP/p300, salicylate can block the acetylation of histone and non-histone proteins, leading to anti-inflammatory and even anticancer effects. elifesciences.orgnih.gov Other pathways being explored include the modulation of the unfolded protein response (UPR) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). umw.edu.pl

Emerging Pathway Mechanism of Action References
Inhibition of NF-κB SignalingSalicylates inhibit the activity of IKKβ, preventing the activation of the pro-inflammatory transcription factor NF-κB. elifesciences.orgnih.govumw.edu.pl
Activation of AMPKSalicylate directly activates AMPK, a cellular energy sensor, leading to downstream anti-inflammatory effects. nih.gov
Inhibition of CBP/p300Salicylates compete with acetyl-Coenzyme A to inhibit the catalytic activity of CBP and p300 lysine acetyltransferases. elifesciences.orgnih.gov
Modulation of UPR & PPARγSalicylates can modulate components of the unfolded protein response and activate the anti-inflammatory PPARγ receptor. umw.edu.pl

Synergistic Research with Other Agents

The components of methenamine (B1676377) salicylate are being investigated for their potential synergistic effects when combined with other therapeutic agents. This research aims to enhance efficacy and overcome treatment resistance.

In the context of its anti-infective use, there is evidence of a synergistic relationship between the two components of what is often a combination product. For instance, product development is underway to enhance the activity of methenamine hippurate through the synergistic action of phenyl salicylate . www.gov.uk In this combination, the formaldehyde (B43269) released from methenamine acts as a bactericidal agent, while the salicylic (B10762653) acid derivative provides local anti-inflammatory and analgesic effects. www.gov.uk

Furthermore, research into salicylate derivatives has suggested potential synergistic relationships. For example, the development of naproxen-salicylate derivatives aims to combine the anti-inflammatory properties of naproxen (B1676952) with the potential dihydrofolate reductase (DHFR) inhibitory effects of salicylates, which could offer a dual mechanism of action for modulating inflammatory pathways. scirp.org Drug interaction databases also note that the effects of methenamine can be influenced by urinary acidifying agents, and phenyl salicylate can interact with other drug classes, highlighting the importance of considering potential synergistic or antagonistic effects in combination therapy. drugs.commedscape.commedscape.com

Computational and Modeling Approaches in Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational tools that allow researchers to predict the binding orientation of a small molecule to a larger target molecule, such as a protein, and to simulate their dynamic behavior over time. While specific studies on methenamine (B1676377) salicylate (B1505791) are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions.

Molecular Docking: This technique would be instrumental in predicting how methenamine salicylate interacts with biological targets. For instance, considering the known analgesic and anti-inflammatory properties of salicylates, docking studies could elucidate the binding of the salicylate moiety to cyclooxygenase (COX) enzymes. Such studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. A recent study on methyl salicylate glycosides used molecular docking to investigate their binding activity with various protein targets, revealing binding affinities that suggest therapeutic potential. nih.gov Similarly, docking studies on methenamine could explore its interaction with bacterial enzymes, given its use as an antibacterial agent. A study on fragment-based inhibitors of E. coli AmpC β-lactamase included methenamine in its analysis, although it showed a low binding affinity in that specific context. nih.gov

Computational Technique Application to this compound Potential Insights
Molecular Docking Prediction of binding to targets like COX enzymes (salicylate moiety) and bacterial enzymes (methenamine moiety).Binding affinity, specific molecular interactions, potential for inhibitory activity.
Molecular Dynamics Simulations Simulation of the dynamic behavior of the this compound-protein complex and its interaction with biological membranes.Stability of binding, conformational changes, membrane permeability and interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by correlating physicochemical properties of a series of compounds with their measured activities.

For this compound, a QSAR study could be designed to explore how modifications to its chemical structure would affect its activity. For instance, by synthesizing and testing a series of derivatives with different substituents on the salicylate ring, a QSAR model could be developed. The descriptors used in such a model could include electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP). A study on salicylamide (B354443) isosteres successfully employed quantum chemical descriptors to develop robust QSAR models for their antimycobacterial activity. nih.gov

The development of a QSAR model for this compound would involve the following steps:

Data Set Generation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., anti-inflammatory, antibacterial) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

QSAR Parameter Definition Relevance to this compound
Electronic Properties Describe the electron distribution in the molecule.Influence the ability of the molecule to participate in electrostatic interactions with its target.
Steric Properties Describe the size and shape of the molecule.Determine how well the molecule fits into the binding site of its target.
Lipophilicity (logP) Describes the partitioning of the molecule between an oily and an aqueous phase.Influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Predictive Modeling for Hydrolysis and Degradation Kinetics

Predictive modeling of hydrolysis and degradation kinetics is crucial for understanding the stability of a drug under various conditions and its environmental fate. Methenamine is known to be stable at neutral pH but hydrolyzes in an acidic environment to form formaldehyde (B43269) and ammonia (B1221849), which are responsible for its antibacterial effect. medscape.com Salicylic (B10762653) acid can undergo degradation through processes like oxidation. researchgate.net

Predictive models for this compound would aim to quantify the rate of its hydrolysis and degradation under different pH and temperature conditions. These models are often based on kinetic equations, such as first-order or second-order kinetics, and can be developed by fitting experimental data to these equations.

Hydrolysis Kinetics: The hydrolysis of the methenamine component of the salt in acidic conditions is a key aspect of its mechanism of action. A predictive model for this process would likely show a strong dependence on pH, with the rate of hydrolysis increasing as the pH decreases. The general acid-catalyzed hydrolysis of ethers of salicylic acid has been studied, providing a basis for understanding the intramolecular processes that can influence the stability of salicylate derivatives. researchgate.net

Degradation Kinetics: The salicylate portion of the molecule can be susceptible to oxidative degradation. Studies on the wet air oxidation of salicylic acid have shown that the degradation follows pseudo-first-order kinetics with respect to the salicylic acid concentration. researchgate.net Predictive models for the degradation of this compound would need to consider the stability of both the methenamine and salicylate components. Modeling the degradation kinetics of compounds in various environments, such as soil, can also be performed using models like the double first-order in parallel (DFOP) model, as demonstrated for other pharmaceutical compounds. nih.gov

Process Description Modeling Approach Key Factors
Hydrolysis Breakdown of methenamine in the presence of water, particularly in acidic conditions, to formaldehyde and ammonia.Kinetic modeling (e.g., first-order kinetics) based on experimental data at different pH values.pH, temperature.
Degradation Breakdown of the salicylate moiety, potentially through oxidation.Kinetic modeling (e.g., pseudo-first-order kinetics) based on experimental degradation data.Presence of oxidizing agents, temperature, light.

Unexplored Avenues and Future Research Directions

Advanced Drug Delivery System Research for Methenamine (B1676377) Salicylate (B1505791)

The development of advanced drug delivery systems for methenamine salicylate represents a promising, yet largely unexplored, area of research. Current formulations are typically conventional oral tablets. wikipedia.org Future research could focus on creating novel delivery platforms to enhance therapeutic efficacy, improve patient compliance, and target specific sites of action.

Potential avenues for research include:

Controlled-Release Formulations: Developing oral controlled-release systems, such as matrix tablets or coated multiparticulates, could provide sustained release of both methenamine and salicylate. This would maintain effective urinary concentrations of formaldehyde (B43269) over a prolonged period, potentially reducing dosing frequency from the typical multiple times per day schedule. wikipedia.org

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles could offer several advantages. Nanoparticles, including polymeric nanoparticles and liposomes, can protect the drug from degradation in the stomach, facilitate transport across biological membranes, and potentially target inflamed tissues in the urinary tract. nih.govmdpi.com Research into liposomal delivery of salicylates for other applications has shown promise, suggesting this could be a viable strategy for this compound as well. researchgate.net For instance, liposomes can be designed to alter the charge of the delivery system, which may influence their interaction with biological membranes. googleapis.com

Topical and Transdermal Systems: For localized anti-inflammatory and analgesic effects of the salicylate component, topical formulations such as gels, creams, or patches could be investigated. While methenamine's primary action is within the urinary tract, a dual-action product could be envisaged for conditions where both systemic urinary antisepsis and localized external relief are beneficial.

"Trojan Horse" Strategy: Microparticle systems that carry drug-loaded nanoparticles, sometimes referred to as a "Trojan Horse" strategy, could be explored for targeted delivery within the body, a technique being investigated for inhaled therapies that could conceptually be adapted. mdpi.com

Research in this area is still in its infancy, with most advanced delivery system development focused on other compounds. googleapis.comunimman.ac.id The exploration of these technologies for this compound could lead to more effective and patient-friendly therapeutic options. escholarship.org

Multi-omics Approaches in Mechanistic Discovery

The precise molecular mechanisms of this compound, beyond the known hydrolysis of methenamine to formaldehyde and the anti-inflammatory action of salicylate, are not fully understood. Multi-omics technologies offer a powerful, unbiased approach to elucidate these mechanisms in greater detail. Future research could leverage these platforms to build a comprehensive picture of the drug's biological effects.

Genomics and Transcriptomics: These approaches could identify genes and pathways modulated by this compound. For example, RNA sequencing (RNA-Seq) could be used on bladder epithelial cells exposed to the compound to understand the cellular response to formaldehyde-induced stress and salicylate's anti-inflammatory signals. This could reveal novel targets and clarify the interplay between its antiseptic and anti-inflammatory actions.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to treatment. This could help map the specific bacterial proteins denatured by formaldehyde and identify human host proteins involved in the inflammatory response that are affected by the salicylate component. wikipedia.org

Currently, there is a significant gap in the literature regarding multi-omics studies specifically on this compound. Such research would be a critical step toward a deeper, systems-level understanding of its mechanism of action and could pave the way for personalized medicine approaches.

Comparative Research with Other Organic Acid Salts of Methenamine (e.g., hippurate, mandelate)

Methenamine is available in several salt forms, primarily as methenamine hippurate and methenamine mandelate (B1228975) for prescription use. wikipedia.org this compound is a distinct entity, often found in over-the-counter preparations, that combines the antiseptic action of methenamine with the analgesic and anti-inflammatory properties of a salicylate. wikipedia.org Comparative research is a critical future direction to delineate the specific advantages and disadvantages of each salt form.

Methenamine's efficacy relies on its hydrolysis to formaldehyde in acidic urine. nih.govrxlist.com The organic acid component of the salt (hippurate, mandelate, or salicylate) is intended to help maintain this acidic urinary pH. nih.govmims.com However, the contributions and secondary effects of these acid components differ significantly.

Comparative Efficacy: While studies have compared methenamine hippurate and mandelate, showing them to be effective in reducing the incidence of urinary tract infections, similar robust comparative trials involving this compound are lacking. nih.govresearchgate.net Future studies should directly compare the efficacy of these three salts in preventing UTIs, measuring outcomes such as rates of bacteriuria and symptomatic infections.

Dosing and Pharmacokinetics: Methenamine hippurate is typically dosed twice daily, whereas the mandelate salt is taken four times daily. wikipedia.orgresearchgate.net Formulations containing this compound are often recommended for use three times a day. wikipedia.org A comparative pharmacokinetic study could elucidate the absorption, distribution, metabolism, and excretion profiles of each salt, explaining the basis for these different dosing regimens and exploring potential for formulation optimization.

The following table provides a comparative overview based on available data, highlighting areas for future research.

Table 1: Comparison of Methenamine Salts

AttributeThis compoundMethenamine HippurateMethenamine Mandelate
Acid ComponentSalicylic (B10762653) Acid (as Sodium Salicylate)Hippuric AcidMandelic Acid
Primary Function of Acid ComponentAnalgesic, Anti-inflammatory, Urine AcidificationUrine Acidification, Potential Minor Antibacterial ActionUrine Acidification, Potential Minor Antibacterial Action
Typical AvailabilityOver-the-counter (often in combination) wikipedia.orgPrescription wikipedia.orgPrescription wikipedia.org
Key Research FindingsLess studied clinically compared to other salts. wikipedia.org Combines antiseptic and analgesic effects. wikipedia.orgFound to be non-inferior to daily low-dose antibiotics for UTI prevention. wikipedia.org Dosed twice daily. wikipedia.orgShown to be effective in reducing bacteriuria recurrence. nih.gov Typically dosed four times daily. researchgate.net
Future Research QuestionsHow does the added analgesic effect impact overall patient outcomes and UTI resolution? What is its comparative efficacy against hippurate and mandelate salts?What is the clinical significance of hippuric acid's intrinsic antibacterial activity?Is the more frequent dosing schedule a significant barrier to patient adherence compared to the hippurate salt?

Investigation of Environmental Impact and Biodegradation

The widespread use of pharmaceutical compounds necessitates an understanding of their environmental fate and potential ecological impact. For this compound, this involves considering the separate and combined environmental profiles of methenamine and salicylic acid.

Biodegradation Pathways: Future research should focus on elucidating the complete biodegradation pathways of this compound in various environmental compartments, such as wastewater treatment plants and surface waters. Studies on related compounds have begun to map these processes. For instance, some research has identified gene clusters in microbes responsible for salicylate degradation. nih.gov Methenamine (hexamethylenetetramine) is known to be used in industrial processes, and its environmental fate is of interest. However, comprehensive data on its degradation under environmentally relevant "cold" conditions (simulating natural water bodies) is needed. umweltbundesamt.de

Ecotoxicity: The potential toxicity of this compound and its degradation byproducts to aquatic organisms should be systematically evaluated. This includes acute and chronic toxicity testing on representative species from different trophic levels (e.g., algae, invertebrates, fish). While salicylate is a naturally occurring compound, high concentrations from anthropogenic sources could disrupt local ecosystems.

Persistence and Mobility: Investigations are needed to determine the persistence of this compound in soil and water. Understanding its potential to be mobile and leach into groundwater is crucial for assessing the risk to drinking water resources. umweltbundesamt.de Both methenamine and sodium salicylate are listed as contaminants for which further biodegradation testing has been prioritized by environmental agencies. umweltbundesamt.de

A thorough environmental risk assessment, combining data on persistence, bioaccumulation, and toxicity, is a critical and currently underexplored avenue of research for this compound.

Compound Names Mentioned in Article

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate the hydrolysis kinetics of methenamine salicylate under varying urinary pH conditions?

  • Methodological Answer : To study hydrolysis kinetics, simulate urinary conditions using buffered solutions (e.g., pH 4.0–8.0) at physiological temperatures (37°C). Quantify formaldehyde release over time via spectrophotometry (Nash reagent) or HPLC. Ensure reproducibility by standardizing buffer composition and validating analytical methods per ICH guidelines . Control variables include ionic strength, temperature, and enzyme presence (e.g., urease). Reference established protocols for prodrug hydrolysis studies to ensure comparability .

Q. How should researchers design in vitro and in vivo studies to evaluate the antibacterial efficacy of this compound against uropathogens?

  • Methodological Answer :

  • In vitro : Use standardized bacterial strains (e.g., E. coli ATCC 25922) in artificial urine medium. Assess minimum inhibitory concentration (MIC) under varying pH (4.5–6.5). Include controls for formaldehyde’s pH-dependent activity .
  • In vivo : Employ rodent models of catheter-associated UTI (CA-UTI), monitoring bacterial load and urinary formaldehyde levels. Ensure ethical compliance for catheterization duration and sampling frequency. Reference the NIH guidelines for UTI model development .

Q. What are the critical factors in optimizing urinary acidification to enhance this compound’s efficacy in preclinical models?

  • Methodological Answer : Co-administer acidifying agents (e.g., ascorbic acid) and monitor urinary pH via dipstick or micro-pH electrodes. Validate acidification stability using longitudinal pH measurements. Note that over-acidification (<pH 4.5) may reduce bacterial viability but could confound formaldehyde’s antibacterial effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding this compound’s prophylactic efficacy in recurrent UTIs?

  • Methodological Answer : Conduct a meta-analysis of randomized controlled trials (RCTs) with stratification by patient subgroups (e.g., catheter type, age, comorbidities). Use PRISMA 2020 guidelines for systematic reviews, focusing on heterogeneity metrics (I² statistic). For example, reports reduced UTIs in observational studies, while advises against routine use in catheterized patients. Address bias via sensitivity analysis and publication bias assessment (e.g., funnel plots) .

Q. What advanced analytical techniques are suitable for quantifying formaldehyde release and salicylate metabolites in complex biological matrices?

  • Methodological Answer :

  • Formaldehyde : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., pentafluorophenylhydrazine) for enhanced sensitivity in urine samples.
  • Salicylate metabolites : Apply LC-MS/MS with deuterated internal standards (e.g., d₄-salicylic acid) to distinguish endogenous vs. exogenous sources. Validate methods per FDA bioanalytical guidelines, including matrix effects and recovery rates .

Q. What experimental strategies can elucidate synergistic effects between this compound and adjunct compounds (e.g., methylene blue, hyoscyamine)?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for combination therapies. For mechanistic studies, employ transcriptomic profiling (RNA-seq) of uropathogens exposed to combinations vs. monotherapies. Reference and for clinical formulations but adapt methodologies to isolate individual compound contributions .

Q. How should researchers address challenges in maintaining this compound’s chemical stability during long-term storage or in formulation studies?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A conditions (40°C/75% RH) for 6 months. Analyze degradation products via high-resolution mass spectrometry (HRMS). Optimize formulations using enteric coatings (as in ) to prevent premature hydrolysis in acidic gastric environments .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing time-to-event data in this compound prophylaxis trials?

  • Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests to compare UTI recurrence rates between treatment arms. Adjust for covariates (e.g., baseline pH, catheter type) via Cox proportional hazards models. Report hazard ratios (HRs) with 95% confidence intervals and provide raw datasets as supplementary materials .

Q. How can researchers ensure reproducibility when adapting this compound protocols across different laboratory settings?

  • Methodological Answer : Publish detailed SOPs for hydrolysis assays, including reagent sources (e.g., this compound from Sigma-Aldrich, CAS 620-34-8) and equipment calibration data. Use standardized reporting frameworks (e.g., ARRIVE 2.0 for animal studies) and deposit protocols in repositories like protocols.io .

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